(E)-1-(4-cinnamylpiperazin-1-yl)-2-(1H-indol-1-yl)ethanone
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Description
Scientific Research Applications
Antibacterial and Anticancer Properties
Cinnamic acid derivatives, including compounds structurally related to (E)-1-(4-cinnamylpiperazin-1-yl)-2-(1H-indol-1-yl)ethanone, have been extensively studied for their anticancer properties. These compounds exhibit a broad spectrum of biological activities due to the 3-phenyl acrylic acid functionality, which offers multiple reactive sites for chemical modifications, enhancing their medicinal value. The research has shown that these derivatives can act as traditional and synthetic antitumor agents, demonstrating significant potential in anticancer research (De, Baltas, & Bedos-Belval, 2011). Furthermore, essential oils and their constituents, which may include cinnamic acid derivatives, have been recognized for their anticancer activities, suggesting their roles in apoptosis, cell cycle arrest, and antiangiogenic processes (Gautam, Mantha, & Mittal, 2014).
Neuroprotective Effects
Indole and its derivatives, closely related to the chemical structure of this compound, have shown promising results in neuroprotection and the treatment of neurodegenerative diseases. These compounds interact with various signaling pathways to exhibit protective effects against chronic liver injuries, including those induced by oxidative stress, which is a common pathway implicated in neurodegenerative diseases (Wang et al., 2016).
Antiviral Research
The exploration of indole-containing compounds as antiviral agents has been an area of active research. These compounds, including this compound or its structural analogs, have been evaluated for their potential against various viral infections. Indole derivatives are known for their ability to mimic the structure of peptides and bind reversibly to enzymes, which could be advantageous in discovering novel drugs with diverse modes of action against viruses (Zhang, Chen, & Yang, 2014).
Properties
IUPAC Name |
2-indol-1-yl-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O/c27-23(19-26-14-12-21-10-4-5-11-22(21)26)25-17-15-24(16-18-25)13-6-9-20-7-2-1-3-8-20/h1-12,14H,13,15-19H2/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRQXQZOEVFAKA-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)CN3C=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)CN3C=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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